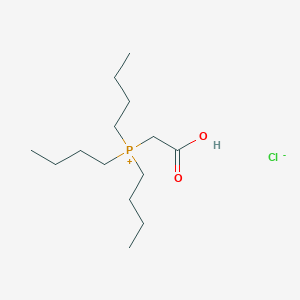
4-Butoxi bencenosulfonamida
Descripción general
Descripción
4-Butoxybenzenesulfonamide (4-BBS) is an organic compound consisting of a benzene ring with a butoxy group and a sulfonamide group attached to it. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 165-167°C. 4-BBS is a useful reagent in chemical synthesis, and has been used in a variety of applications in the pharmaceutical and agrochemical industries. In addition, 4-BBS has been investigated for its potential biological activities, such as its effects on enzyme activity, cell growth and gene expression.
Aplicaciones Científicas De Investigación
Agentes anticancerígenos y antimicrobianos
“4-Butoxi bencenosulfonamida” es un derivado de la bencenosulfonamida, que se ha estudiado por su potencial como agente anticancerígeno y antimicrobiano . Se ha encontrado que el compuesto inhibe la anhidrasa carbónica IX, un gen que se sobreexpresa en muchos tumores sólidos . Esta inhibición puede ser potencialmente un objetivo útil para descubrir nuevos agentes antiproliferativos .
El estudio describió la síntesis de nuevas arilazotiazolonobencenosulfonamidas, así como su efecto inhibitorio sobre la anhidrasa carbónica IX . Algunos de estos derivados mostraron efectos inhibitorios significativos contra las líneas celulares cancerosas en rangos de concentración de 1,52 a 6,31 μM, con una alta selectividad contra las líneas celulares de cáncer de mama .
Propiedades químicas y seguridad
“this compound” tiene un peso molecular de 229,3 y un punto de ebullición de 102-104 °C . Es un sólido a temperatura ambiente . El compuesto se considera seguro de manipular, pero se deben tomar precauciones para evitar la inhalación, el contacto con la piel y el contacto con los ojos .
Mecanismo De Acción
Target of Action
4-Butoxybenzenesulfonamide belongs to the class of sulfonamide drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, making them primary targets of sulfonamides.
Mode of Action
Sulfonamides, including 4-Butoxybenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes involved in the conversion of PABA to folic acid, a crucial component for DNA synthesis in bacteria . By inhibiting this process, sulfonamides prevent bacterial growth and proliferation.
Biochemical Pathways
The primary biochemical pathway affected by 4-Butoxybenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, 4-Butoxybenzenesulfonamide disrupts the production of folic acid, leading to a halt in DNA synthesis and, consequently, bacterial growth.
Pharmacokinetics
Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The primary result of the action of 4-Butoxybenzenesulfonamide is the inhibition of bacterial growth. By disrupting the synthesis of folic acid, an essential component for DNA replication, the compound prevents bacteria from proliferating .
Safety and Hazards
The safety information for 4-Butoxybenzenesulfonamide indicates that it is a flammable liquid and vapor, and it can cause skin irritation . Precautionary measures include keeping the substance away from heat, sparks, open flames, and hot surfaces, and wearing protective gloves, eye protection, and face protection .
Propiedades
IUPAC Name |
4-butoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCVWKPGGOMFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365907 | |
| Record name | 4-butoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1138-58-5 | |
| Record name | 4-Butoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-butoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














